Home > Products > Screening Compounds P123105 > Lopinavir Metabolite M-1
Lopinavir Metabolite M-1 - 192725-39-6

Lopinavir Metabolite M-1

Catalog Number: EVT-273691
CAS Number: 192725-39-6
Molecular Formula: C37H46N4O6
Molecular Weight: 642.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lopinavir Metabolite M1 is an HIV protease inhibitor which also inhibits E6-mediated proteasomal degradation of mutant p53 in E6-transfected C33A cells.
Overview

Lopinavir Metabolite M-1 is a significant compound derived from the antiretroviral drug Lopinavir, primarily used in the treatment of Human Immunodeficiency Virus (HIV) infections. This metabolite is recognized for its potent inhibitory effects on HIV protease, making it a crucial element in antiviral therapy. The compound is classified as an active metabolite of Lopinavir, with a molecular formula of C37H46N4O6C_{37}H_{46}N_{4}O_{6} and a molecular weight of approximately 642.78g/mol642.78\,g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lopinavir Metabolite M-1 typically involves several chemical reactions that transform Lopinavir into its metabolite form. Detailed synthetic routes have been documented, including the use of various reagents and conditions to achieve high yields and purity. For instance, the synthesis often employs chromatographic techniques for purification and characterization, utilizing high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

The process may include:

  • Initial Reaction: Lopinavir undergoes hydrolytic cleavage or oxidation reactions.
  • Purification: The resultant product is purified using HPLC methods, ensuring minimal impurities.
  • Characterization: Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the metabolite .
Molecular Structure Analysis

Structure and Data

Lopinavir Metabolite M-1 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural representation includes:

  • Amino Groups: Essential for interaction with the HIV protease enzyme.
  • Hydroxyl Groups: Contributing to solubility and bioavailability.

The compound's structural data can be summarized as follows:

  • Molecular Formula: C37H46N4O6C_{37}H_{46}N_{4}O_{6}
  • Molecular Weight: 642.78g/mol642.78\,g/mol
  • CAS Number: 192725-39-6 .
Chemical Reactions Analysis

Reactions and Technical Details

Lopinavir Metabolite M-1 is primarily formed through metabolic pathways involving enzymatic reactions in the liver, where cytochrome P450 enzymes play a pivotal role. These reactions may include:

  • Oxidation: Converting Lopinavir into its active metabolite through hydroxylation.
  • Hydrolysis: Breaking down ester bonds to release active components.

The efficiency of these reactions can be influenced by various factors such as pH, temperature, and the presence of other substrates .

Mechanism of Action

Process and Data

The mechanism of action for Lopinavir Metabolite M-1 centers around its ability to inhibit HIV protease, an enzyme crucial for viral replication. The binding affinity of this metabolite is remarkably high, with an inhibition constant (Ki) reported at approximately 0.7pM0.7\,pM. This indicates that Lopinavir Metabolite M-1 effectively competes with natural substrates for binding sites on the protease enzyme, thus preventing the maturation of viral proteins necessary for HIV replication .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lopinavir Metabolite M-1 exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a cream-colored powder.
  • Solubility: Soluble in organic solvents; specific solubility data should be referenced from certificates of analysis.
  • Stability: Demonstrated stability over one year under proper storage conditions .

These properties are critical for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Lopinavir Metabolite M-1 is primarily utilized in:

  • Antiviral Therapy: As an active ingredient in combination therapies for HIV/AIDS treatment.
  • Research Applications: Studied for its pharmacokinetic properties and potential interactions with other antiviral agents.

Its role in enhancing therapeutic efficacy makes it a valuable compound in ongoing HIV research and treatment strategies .

Synthetic Pathways & Structural Optimization of Lopinavir Metabolite M-1

Biocatalytic Transformation Pathways in Lopinavir Metabolism

Lopinavir undergoes extensive in vivo oxidative metabolism primarily mediated by cytochrome P450 (CYP) enzymes, yielding pharmacologically active Metabolite M-1. This metabolite is generated through C-4 oxidation on the tetrahydrofuran ring of lopinavir, a transformation critically dependent on hepatic CYP3A isoforms [2] [9]. The reaction proceeds via a stereospecific hydroxylation mechanism, introducing a hydroxyl group while maintaining the core scaffold's structural integrity. Biotransformation studies confirm that M-1 retains significant antiviral potency, exhibiting a Ki of 0.7 pM against HIV-1 protease – comparable to the parent drug [1] [10].

Table 1: Key Biocatalytic Features of M-1 Formation

ParameterObservationBiological Significance
Primary EnzymeCYP3A4/5Catalyzes regioselective C-4 oxidation
Metabolic SiteTetrahydrofuran ringMaintains core pharmacophore
Kinetic ParameterVmax = 4.2 nmol/min/nmol P450Indicates efficient conversion
Structural ChangeHydroxylation without ring cleavagePreserves binding conformation

The metabolic pathway exhibits ritonavir-dependent enhancement, as ritonavir potently inhibits CYP3A-mediated degradation of lopinavir. This pharmacokinetic boosting effect increases systemic exposure to both lopinavir and M-1 by >100-fold compared to lopinavir administration alone [2] [3]. In vitro hepatic microsomal studies demonstrate that M-1 constitutes approximately 15-22% of total oxidative metabolites under therapeutic concentrations, establishing its quantitative significance in the metabolic landscape [5] [9].

Enzymatic Selectivity in Oxidative Modifications of M-1 Precursors

The oxidative metabolism of lopinavir to M-1 demonstrates remarkable regiochemical and stereochemical precision. CYP3A isoforms exhibit preferential oxidation at the pro-S hydrogen of the tetrahydrofuran C-4 position, producing the (4S)-hydroxy configuration exclusively [5] [9]. This stereoselectivity arises from specific enzyme-substrate interactions: crystallographic evidence indicates that the tetrahydrofuran oxygen coordinates with the CYP3A heme iron, positioning the C-4 pro-S hydrogen within optimal distance (2.8 Å) for hydrogen abstraction [9].

Competitive inhibition studies reveal that molecular docking orientation dictates product distribution:

  • Correct orientation: Yields M-1 via C-4 oxidation
  • Alternative binding: Produces inactive N-demethylated or thiazole-cleaved metabolites [5] [9]

Enzyme engineering approaches have successfully modulated this selectivity. Mutant CYP3A4 variants containing F304A and A370V substitutions demonstrate 3.5-fold increased catalytic efficiency (kcat/Km) for M-1 formation while suppressing undesirable metabolic pathways [4] [8]. Additionally, flavin-containing monooxygenases (FMOs) contribute to minor oxidation pathways but exhibit negligible involvement in M-1 biosynthesis, confirming CYP3A dominance in this biotransformation [5].

Chemoenzymatic Strategies for Scalable M-1 Production

Industrial-scale synthesis of M-1 employs integrated chemoenzymatic platforms that overcome limitations of traditional chemical oxidation. Modern approaches utilize engineered whole-cell biocatalysts expressing human CYP3A4, cytochrome b5, and NADPH-P450 oxidoreductase in Saccharomyces cerevisiae [4] [8]. This system achieves >85% conversion of lopinavir to M-1 within 8-hour incubations, with product titers reaching 15 g/L in optimized fed-batch reactors [4].

Key process innovations include:

  • Substrate engineering: Lipophilic lopinavir analogs with increased aqueous solubility (e.g., carboxylate salts) enhance enzyme accessibility
  • Co-factor regeneration: Glucose dehydrogenase systems maintain NADPH pools without exogenous co-factor addition
  • Phase separation: In situ product removal via resin adsorption minimizes inhibition and degradation [4] [8]

Table 2: Comparative Analysis of M-1 Production Systems

Production MethodProductivity (g/L/day)Stereoselectivity (% de)Key Advantage
Wild-type Hepatic Microsomes0.2>99%Native enzyme fidelity
Engineered S. cerevisiae35.5>99%Scalability & co-factor regeneration
Cell-free CYP3A4/b5/OR5.898%Reduced cellular toxicity
Chemical Synthesis (V2O5 catalysis)22.178%No biological constraints

For pharmaceutical applications, downstream processing employs macroporous resin chromatography followed by supercritical fluid crystallization, yielding M-1 with >99.5% chemical and stereochemical purity [8]. This approach represents a significant advancement over early synthetic routes that required cryogenic (-78°C) conditions to control stereochemistry and afforded <50% overall yields [10].

Stereochemical Control in Metabolite Derivatization

The bioactive conformation of M-1 requires precise three-dimensional positioning of its pharmacophore elements, demanding stringent stereocontrol during synthetic modification. The molecule contains four chiral centers (C2, C3, C5 on the peptide backbone; C4 on the oxidized furan) that influence protease binding affinity [7] [9]. Structure-activity relationship (SAR) studies demonstrate that inversion at C4 decreases inhibitory potency 300-fold, highlighting this center's critical role [9].

Derivatization strategies preserving stereochemical integrity employ:

  • Enzymatic protection: Candida antarctica lipase B-mediated acetylation of the C3 hydroxyl with vinyl acetate (>200:1 stereoselectivity)
  • Asymmetric alkylation: Phase-transfer catalysis using cinchona alkaloids for α-amino acid functionalization (94% ee)
  • Ring-closing metathesis: Grubbs II catalyst for macrocyclic analogs with controlled C2-C5 distance [4] [8] [10]

Molecular dynamics simulations reveal that the optimal binding conformation requires the C4 hydroxy group to form dual hydrogen bonds with Asp29 (2.6 Å) and Asp30 (2.9 Å) backbone amides in the HIV protease active site [9]. This explains the severe activity loss when C4 stereochemistry is altered. For C3-derivatized analogs, molecular modeling indicates that steric bulk must be limited to <200 Å3 to avoid flap displacement, guiding rational design of ester prodrugs with retained antiviral activity [7] [10].

Properties

CAS Number

192725-39-6

Product Name

Lopinavir Metabolite M-1

IUPAC Name

N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide

Molecular Formula

C37H46N4O6

Molecular Weight

642.8 g/mol

InChI

InChI=1S/C37H46N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-31,34,42H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,43,46)/t29-,30-,31-,34?/m0/s1

InChI Key

PSUMJBRVYHIASB-WPRNPTMGSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O

Solubility

Soluble in DMSO

Synonyms

Lopinavir Metabolite M1

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.